N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
N-[3-[(4-Chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a morpholine ring, and a tetrahydrobenzothiophene scaffold.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c1-14(25)23-21-19(17-4-2-3-5-18(17)27-21)20(24-10-12-26-13-11-24)15-6-8-16(22)9-7-15/h6-9,20H,2-5,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZOMBRXDRAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the morpholine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s synthesis likely involves multi-step functionalization of the tetrahydrobenzothiophene core, analogous to the Na₂CO₃-mediated acetylation in . The use of coupling reagents like EDC·HCl (as in ) may also be relevant for amide bond formation .
Spectroscopic and Crystallographic Data
Table 2: NMR and Crystallographic Comparisons
Key Observations :
- NMR Data : The aromatic protons in ’s compound resonate at 7.16–7.69 ppm, comparable to expected shifts for the target compound’s 4-chlorophenyl group . The acetamide carbonyl (δ ~169–170 ppm in ¹³C NMR) is consistent across analogs .
- Crystallography : In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, the dihedral angle between chlorophenyl and bromophenyl groups (68.21°) suggests restricted rotation, which may influence packing and solubility . The target compound’s tetrahydrobenzothiophene scaffold could impose additional steric constraints.
Hydrogen Bonding and Solid-State Properties
In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, intermolecular N–H···O hydrogen bonds stabilize crystal packing . The target compound’s morpholine oxygen and acetamide NH groups may participate in similar interactions, affecting crystallization behavior and stability.
Methodological Considerations
Structural analyses of similar compounds rely on tools like SHELX and OLEX2 for crystallographic refinement . These programs enable precise determination of bond lengths and angles, critical for comparing substituent effects (e.g., 1.501 Å for C1–C2 in vs. 1.53 Å in other derivatives) .
Biological Activity
N-[3-[(4-chlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, molecular interactions, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C21H25ClN2O2S
- Molecular Weight : 392.95 g/mol
- IUPAC Name : this compound
The presence of a morpholine ring and a benzothiophene moiety suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines.
- Receptor Modulation : The compound has been shown to interact with specific receptors involved in inflammatory responses. For instance, it may inhibit calcium mobilization in cells expressing leukotriene receptors .
- Neuroprotective Effects : Some derivatives of similar compounds have been reported to exhibit neuroprotective properties by inhibiting acetylcholinesterase activity .
Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound demonstrated an IC50 value in the nanomolar range against breast and lung cancer cells.
Study 2: Receptor Interaction
In a study assessing the interaction of the compound with leukotriene receptors (BLT1 and BLT2), it was found that it effectively inhibited calcium mobilization in CHO cells overexpressing these receptors. The most potent derivative showed an IC50 lower than that of established positive controls .
Molecular Docking Studies
Molecular docking simulations suggest that this compound binds effectively to target proteins involved in cancer pathways and inflammation. The binding affinities indicate potential for development as a therapeutic agent.
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| N-[...] | BLT1 | -8.5 |
| N-[...] | BLT2 | -8.0 |
| N-[...] | Acetylcholinesterase | -7.5 |
Q & A
Q. Q1: What are the common synthetic routes for synthesizing this compound, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Core Structure Assembly : Reacting a substituted benzothiophene precursor with morpholine derivatives under nucleophilic substitution conditions.
Acetamide Functionalization : Coupling the intermediate with acetyl chloride or acetic anhydride in dichloromethane (DCM) using Na₂CO₃ as a base .
Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., ethyl acetate) to achieve >95% purity.
Key Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess acetyl chloride in stepwise additions) to suppress side products. Validate purity via HPLC and ¹H/¹³C NMR .
Structural Confirmation and Crystallography
Q. Q2: What advanced techniques are used to resolve structural ambiguities in this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters include bond angles (e.g., C-Cl bond length ~1.74 Å) and dihedral angles between aromatic rings (e.g., 66.4° between chlorophenyl and benzothiophene planes) .
NMR Analysis : Assign peaks using DEPT-135 and HSQC to distinguish overlapping signals (e.g., morpholine CH₂ groups at δ 3.31–3.55 ppm) .
Computational Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate puckering conformations .
Advanced Pharmacological Profiling
Q. Q3: How can researchers design experiments to evaluate this compound’s biological activity while addressing contradictory data?
Methodological Answer:
Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs. Prioritize targets with high docking scores (> -8 kcal/mol).
In Vitro Assays :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
- Anticancer : MTT assay with IC₅₀ calculations across cell lines (e.g., HepG2, MCF-7) .
Data Reconciliation : If contradictions arise (e.g., variable IC₅₀ values), validate via orthogonal assays (e.g., apoptosis via flow cytometry) and control for batch-to-batch compound variability .
Reaction Mechanism Elucidation
Q. Q4: What strategies are used to elucidate reaction mechanisms involving this compound’s functional groups?
Methodological Answer:
Isotopic Labeling : Track morpholine ring opening/closing using ¹⁵N-labeled reagents.
Kinetic Studies : Perform pseudo-first-order experiments to determine rate constants for acetamide hydrolysis under acidic/basic conditions.
Intermediate Trapping : Use ESI-MS to identify transient intermediates (e.g., thiolate anions during SNAr reactions) .
Handling Stability and Degradation
Q. Q5: How should researchers address stability issues during storage or biological assays?
Methodological Answer:
Stability Profiling :
- Thermal : TGA/DSC to identify decomposition temperatures.
- Photolytic : Expose to UV light (254 nm) and monitor degradation via HPLC .
Storage Recommendations : Lyophilize and store under argon at -20°C. Avoid aqueous buffers with pH > 8 to prevent acetamide hydrolysis .
Computational Modeling for SAR Studies
Q. Q6: How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity. Validate models via leave-one-out cross-validation (R² > 0.7).
MD Simulations : Run 100-ns trajectories in GROMACS to assess target binding stability (e.g., RMSD < 2 Å for morpholine interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
